molecular formula C11H12N4O4S B8317534 4-Ethoxycarbonyl-1-(2-pyridyl)pyrazole-5-sulfonamide

4-Ethoxycarbonyl-1-(2-pyridyl)pyrazole-5-sulfonamide

Cat. No. B8317534
M. Wt: 296.30 g/mol
InChI Key: SXVFSSWXYJRZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04881965

Procedure details

14 g of ethyl 5-amino-1-(2-pyridyl)pyrazole-4-carboxylate was dissolved in 50 ml of conc. hydrochloric acid, and the solution obtained was cooled to -5° C., to which 5.5 g of sodium nitrite dissolved in 10 ml of water was added cropwise, and thereafter, stirred for 10 minutes, followed by addition of 0.6 g of urea. The solution thus obtained was added dropwise at 5° C. to a solution obtained by adding 2 g of sulfur dioxide and 0.6 g of cuprous chloride to 50 ml of 1,2-dichloroethane. After stirring at room temperature for 1 hour, 200 ml of ice water was added thereto, followed by extraction with chloroform. Seperation of the layer of chloroform, washing with water, drying and concentration were then carried out to obtain 13.1 g of the title compound. m.p.: 38° to 42° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].N([O-])=O.[Na+].[NH2:22]C(N)=O.[S:26](=[O:28])=[O:27]>Cl.O.ClCCCl>[CH2:16]([O:15][C:13]([C:3]1[CH:4]=[N:5][N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[C:2]=1[S:26]([NH2:22])(=[O:28])=[O:27])=[O:14])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
NC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
S(=O)=O
Name
cuprous chloride
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
ADDITION
Type
ADDITION
Details
was added cropwise
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
ADDITION
Type
ADDITION
Details
was added dropwise at 5° C. to a solution
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
CUSTOM
Type
CUSTOM
Details
Seperation of the layer of chloroform
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1S(=O)(=O)N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 442.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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